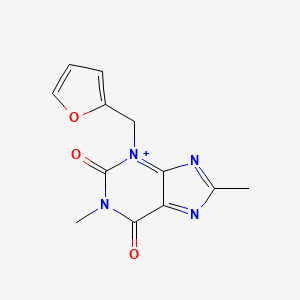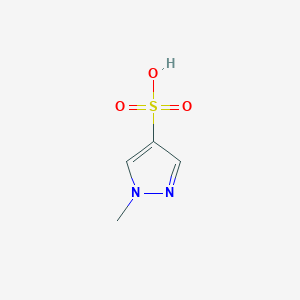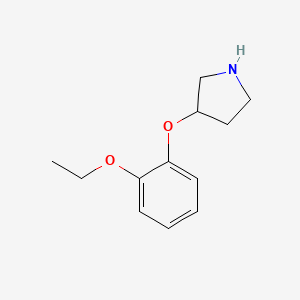
coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH is a complex peptide derivative that combines various amino acids and functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of coumaroyl and phosphorylated tyrosine groups suggests potential roles in signaling pathways and biochemical interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves multiple steps, starting with the protection of functional groups to prevent unwanted reactions. The coumaroyl group can be introduced through esterification reactions, while the phosphorylation of tyrosine requires specific reagents like phosphoric acid derivatives. The peptide chain is typically assembled using solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids.
Industrial Production Methods
Industrial production of such complex peptides often involves automated peptide synthesizers that can handle the repetitive cycles of deprotection and coupling required for SPPS. High-performance liquid chromatography (HPLC) is used to purify the final product, ensuring high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumaroyl moiety can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield amino alcohols.
Substitution: The phosphorylated tyrosine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like thiols or amines under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the coumaroyl group can yield coumarin derivatives, while reduction of peptide bonds can produce amino alcohols.
Scientific Research Applications
Chemistry
In chemistry, coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH can be used as a model compound to study peptide synthesis and modification techniques. Its complex structure makes it an excellent candidate for exploring new synthetic methodologies.
Biology
In biological research, this compound can be used to investigate protein-protein interactions and signaling pathways. The phosphorylated tyrosine is a key feature in many signaling cascades, making this compound valuable for studying kinase and phosphatase activities.
Medicine
In medicine, this compound has potential therapeutic applications. Its ability to interact with specific enzymes and receptors could make it a candidate for drug development, particularly in targeting diseases related to signaling dysregulation.
Industry
In the industrial sector, this compound can be used in the development of biosensors and diagnostic tools. The presence of the coumaroyl group, known for its fluorescent properties, can be exploited in designing sensitive detection systems.
Mechanism of Action
The mechanism of action of coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH involves its interaction with specific molecular targets. The phosphorylated tyrosine can bind to SH2 domains of proteins, influencing signaling pathways. The coumaroyl group can interact with various enzymes, potentially inhibiting or modulating their activity. The overall effect of this compound depends on the specific biological context and the presence of other interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like scopoletin and umbelliferone share the coumaroyl moiety and exhibit similar fluorescent properties.
Phosphorylated Peptides: Peptides containing phosphorylated serine or threonine can be compared to coumaroyl(3-OH)-Tyr(PO3H2)-Glu-Glu-xiIle-Glu-OH in terms of their role in signaling pathways.
Uniqueness
This compound is unique due to its combination of a coumaroyl group and a phosphorylated tyrosine within a peptide chain. This dual functionality allows it to participate in a wide range of biochemical interactions, making it a versatile tool for research and potential therapeutic applications.
Properties
Molecular Formula |
C39H50N5O19P |
|---|---|
Molecular Weight |
923.8 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C39H50N5O19P/c1-3-20(2)34(38(57)43-26(39(58)59)12-17-33(52)53)44-36(55)25(11-16-32(50)51)41-35(54)24(10-15-31(48)49)42-37(56)27(18-21-4-8-23(9-5-21)63-64(60,61)62)40-30(47)14-7-22-6-13-28(45)29(46)19-22/h4-9,13-14,19-20,24-27,34,45-46H,3,10-12,15-18H2,1-2H3,(H,40,47)(H,41,54)(H,42,56)(H,43,57)(H,44,55)(H,48,49)(H,50,51)(H,52,53)(H,58,59)(H2,60,61,62)/b14-7+/t20?,24-,25-,26-,27-,34-/m0/s1 |
InChI Key |
OLKLXQPYJYPETQ-GYHHIBSGSA-N |
Isomeric SMILES |
CCC(C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)/C=C/C2=CC(=C(C=C2)O)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazole;hydrochloride](/img/structure/B12353310.png)
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353314.png)
![2-[(2R,3S,4R,5S)-4,5-dihydroxy-6-(hydroxymethyl)-2-phenylmethoxyoxan-3-yl]isoindole-1,3-dione](/img/structure/B12353315.png)


![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12353354.png)
![Methyl[4-(2-{[2-(3-chlorophenyl)-2-hydroxyethyl]amino}propyl)phenoxy]acetate](/img/structure/B12353366.png)

![(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid](/img/structure/B12353382.png)


![1-[(2S)-butan-2-yl]-N-[(4,6-dimethyl-2-oxopiperidin-3-yl)methyl]-3-methyl-6-(6-piperazin-1-ylpyridin-3-yl)indole-4-carboxamide](/img/structure/B12353401.png)
